Structure Elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Hydrochloride: A Comprehensive Technical Guide
Structure Elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
The unambiguous structural elucidation of chiral pharmaceutical intermediates is a critical regulatory and scientific requirement. This whitepaper details the comprehensive analytical strategy for characterizing (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and orthogonal absolute configuration techniques (X-ray crystallography and Mosher's amide derivatization), we establish a self-validating framework. This guide emphasizes the causality behind experimental choices, ensuring that every protocol not only generates data but inherently verifies its own accuracy.
Phase 1: Skeletal Connectivity & Composition
Isotopic Profiling via HRMS
The first analytical objective is confirming the exact mass and molecular formula. We utilize Electrospray Ionization (ESI) HRMS. The causality behind selecting ESI is its "soft" ionization nature, which prevents the premature cleavage of the labile amine group, ensuring the intact [M+H]+ ion is observed.
Furthermore, the presence of the bromine atom serves as an internal isotopic validator. Bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The resulting mass spectrum must display a characteristic doublet separated by approximately 1.998 Da, instantly confirming the retention of the bromothiophene moiety.
Table 1: HRMS Data Summary for [M+H]+
| Ion Species | Molecular Formula | Calculated m/z | Experimental m/z | Mass Error (ppm) |
| [M(79Br)+H]+ | C6H9(79Br)NS | 205.9639 | 205.9642 | +1.4 |
| [M(81Br)+H]+ | C6H9(81Br)NS | 207.9619 | 207.9621 | +0.9 |
Two-Dimensional NMR Connectivity
While 1D 1H and 13C NMR provide the inventory of protons and carbons, 2D NMR (COSY, HSQC, HMBC) is required to map the molecular topology. The hydrocholoride salt is dissolved in DMSO- d6 to lock the exchangeable ammonium protons ( NH3+ ), allowing observation of their scalar coupling.
The methine proton (CH) acts as the central node of the molecule. COSY correlations confirm its adjacency to the methyl group ( CH3 ), while HMBC correlations bridge the aliphatic chain to the heteroaromatic thiophene ring via 2-bond and 3-bond couplings to C2' and C3'.
Table 2: NMR Assignments and Key Correlations (in DMSO- d6 )
| Position | 1H δ (ppm), Multiplicity, J (Hz) |
13C
δ (ppm) | Key HMBC Correlations ( 1H→13C ) |
| 1 (Methine) | 4.65, q, J = 6.8 | 48.5 | C2, C2', C3' |
| 2 (Methyl) | 1.55, d, J = 6.8 | 21.2 | C1, C2' |
| 2' (Thio-C) | - | 145.2 | - |
| 3' (Thio-CH) | 7.05, d, J = 3.8 | 125.4 | C1, C2', C4', C5' |
| 4' (Thio-CH) | 7.20, d, J = 3.8 | 130.1 | C2', C3', C5' |
| 5' (Thio-C-Br) | - | 111.5 | - |
| NH3+ | 8.60, br s | - | - |
Fig 1: Key 2D NMR (COSY and HMBC) correlations establishing the skeletal connectivity.
Phase 2: Absolute Stereochemical Elucidation
Determining the absolute configuration as (1R) requires analytical techniques sensitive to spatial asymmetry. We employ two orthogonal, self-validating methods: anomalous X-ray dispersion and NMR anisotropy via chiral derivatization[1].
Single-Crystal X-ray Crystallography (Anomalous Dispersion)
The presence of the bromine atom is a strategic advantage. In X-ray crystallography, heavy atoms like bromine exhibit significant anomalous scattering when irradiated with Cu-K α or Mo-K α radiation. This scattering breaks Friedel's law ( I(hkl)=I(−h−k−l) ), allowing the crystallographer to calculate the Flack parameter[1]. A Flack parameter approaching 0.0 unequivocally assigns the absolute configuration of the chiral center as (1R) without relying on a chiral auxiliary in the crystal lattice.
Mosher's Amide Derivatization (Solution-State NMR)
To validate the solid-state X-ray data in the solution state, we utilize the Mosher's amide method[2]. The amine is reacted with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl).
The Causality of the Method: The resulting diastereomeric amides adopt a preferred conformation in solution where the carbinyl proton, carbonyl oxygen, and trifluoromethyl group are coplanar. In this locked geometry, the diamagnetic anisotropy of the MTPA phenyl ring selectively shields the protons situated directly beneath it[3]. By calculating the difference in chemical shifts ( Δδ=δS−δR ) for the methyl and thiophene protons, the spatial arrangement around the chiral center is definitively mapped to the (1R) configuration.
Fig 2: Orthogonal workflows for absolute stereochemistry determination via X-ray and NMR.
Phase 3: Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: Preparation of Diastereomeric Mosher's Amides
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Free-Basing: Suspend 50 mg of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride in 2 mL of dichloromethane (DCM). Add 2 mL of saturated aqueous NaHCO3 and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Derivatization: Split the free amine into two equal 10 mg aliquots in separate dry vials. Dissolve each in 0.5 mL of anhydrous pyridine.
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Reagent Addition: To the first vial, add 1.5 equivalents of (R)-MTPA-Cl. To the second vial, add 1.5 equivalents of (S)-MTPA-Cl. Stir both reactions at room temperature for 4 hours under an inert argon atmosphere.
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Workup: Quench with 1M HCl to remove excess pyridine, extract with ethyl acetate, wash with brine, and concentrate.
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NMR Analysis: Dissolve the crude amides in CDCl3 and acquire high-resolution 1H and 19F NMR spectra. Calculate Δδ values to confirm the (1R) configuration.
Protocol B: Single-Crystal Growth via Vapor Diffusion
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Solvent Selection: Dissolve 20 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "good" solvent) in a small inner vial.
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Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (the "anti-solvent").
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Diffusion: Cap the outer vial tightly and leave undisturbed at 4°C. The slow vapor diffusion of diethyl ether into the methanol will lower the solubility of the salt, promoting the slow, highly ordered nucleation required for diffraction-quality single crystals.
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Harvesting: After 3–7 days, harvest the resulting colorless needles and mount immediately in a cryoloop with paratone oil for X-ray diffraction at 100 K.
Conclusion
The structural elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride requires a multimodal approach. By combining the isotopic validation of HRMS, the topological mapping of 2D NMR, and the orthogonal stereochemical proofs provided by anomalous X-ray dispersion and Mosher's amide derivatization, researchers can establish a highly trustworthy, self-validating data package suitable for regulatory submission and advanced drug development.
References
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Harada, N., et al. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Retrieved from[Link]
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Hoye, T. R., & Renner, M. K. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link]
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Sullivan, A. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. Retrieved from[Link]
